1(3H)-Isobenzofuranone, 3,3-bis(2-methyl-1-octyl-1H-indol-3-yl)-

Vue d'ensemble

Description

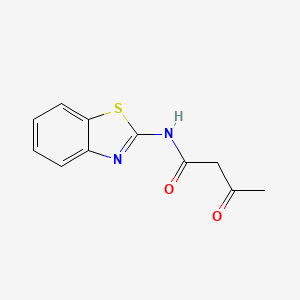

“1(3H)-Isobenzofuranone, 3,3-bis(2-methyl-1-octyl-1H-indol-3-yl)-” is a chemical compound . Unfortunately, there is not much information available about this compound in the literature.

Synthesis Analysis

The synthesis of this compound is not well-documented in the literature. Therefore, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

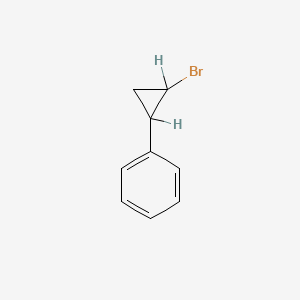

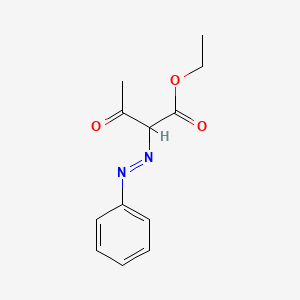

The molecular structure of this compound is represented by the formula C42H52N2O2 . The InChI code for this compound is 1S/C42H52N2O2/c1-5-7-9-11-13-21-29-43-31(3)39(34-24-16-19-27-37(34)43)42(36-26-18-15-23-33(36)41(45)46-42)40-32(4)44(30-22-14-12-10-8-6-2)38-28-20-17-25-35(38)40/h15-20,23-28H,5-14,21-22,29-30H2,1-4H3 .Physical And Chemical Properties Analysis

This compound is a solid at 20°C . It has a molecular weight of 616.89 . It should be stored under an inert gas and in temperatures between 2-8°C .Applications De Recherche Scientifique

1. Ink and Printing Technology

Application Summary

Pergascript Red 16 is utilized as a bright red pigment in the production of inks for printers and pens. Its high optical density makes it suitable for creating vibrant and long-lasting colors.

Methods and Experimental Procedures

The compound is mixed with solvents and binders to create ink formulations. These formulations are then tested for viscosity, color consistency, and drying time to ensure quality.

Results and Outcomes

The use of Pergascript Red 16 in ink formulations has resulted in inks that provide consistent color quality, with an optical density of 1.5 at 595 nanometers, ensuring sharp and clear prints .

2. Plastic and Polymer Industry

Application Summary

In the plastic industry, Pergascript Red 16 serves as a colorant for various plastic products, imparting a bright red hue to the materials.

Methods and Experimental Procedures

The pigment is incorporated into plastic polymers during the melting process. The amount used is carefully measured to achieve the desired color strength without affecting the polymer’s properties.

Results and Outcomes

The addition of Pergascript Red 16 has been successful in producing plastics with uniform color distribution and excellent lightfastness, enhancing the aesthetic appeal of plastic products .

3. Imaging and Recording Applications

Application Summary

This compound is also used in imaging technologies, such as photographic films and recording tapes, due to its light-sensitive properties.

Methods and Experimental Procedures

Pergascript Red 16 is applied to the surface of films or tapes, where it reacts to light exposure during the recording process, capturing images or sounds.

Results and Outcomes

The compound’s application in imaging has led to improved recording quality, with enhanced color contrast and stability under various light conditions .

4. Biotechnological Research

Application Summary

In biotechnology, Pergascript Red 16 is explored for its potential in developing new biochemical assays and diagnostic tools.

Methods and Experimental Procedures

Researchers are investigating the compound’s reactivity with different biological substances to develop assays that can detect specific biomolecules.

Results and Outcomes

Preliminary results show promise for the use of Pergascript Red 16 in sensitive assays that could lead to quicker and more accurate diagnostic tests .

5. Environmental Monitoring

Application Summary

The compound’s reactivity with organic analytes makes it suitable for use in environmental monitoring, particularly in detecting organic contaminants.

Methods and Experimental Procedures

Chemical indicator test strips containing Pergascript Red 16 are exposed to environmental samples. A color change indicates the presence and concentration of organic analytes.

Results and Outcomes

These test strips have proven effective in real-time monitoring of organic compounds, providing a quick and cost-effective method for environmental assessment .

6. Safety and Hazard Detection

Application Summary

Pergascript Red 16 is used in safety applications to detect and visually indicate contact with polyhydroxyaromatic skin irritants found in plant saps.

Methods and Experimental Procedures

A method involves applying a coating of the compound on a substrate, which changes color upon exposure to the irritants, signaling potential hazards.

Results and Outcomes

This application has been instrumental in preventing skin irritation and other health hazards by providing a visual warning system for dangerous substances .

These applications demonstrate the versatility of Pergascript Red 16 in various scientific fields, contributing to advancements in technology and safety. The compound’s properties are being continuously explored for new potential applications.

7. Pharmaceutical Testing

Application Summary

Pergascript Red 16 is used in pharmaceutical testing to serve as a reference standard for ensuring the accuracy and consistency of test results.

Methods and Experimental Procedures

The compound is used to calibrate instruments and validate test methods in pharmaceutical analysis. It is compared against samples to measure purity and concentration levels.

Results and Outcomes

The use of Pergascript Red 16 in pharmaceutical testing has led to more reliable and precise measurements, contributing to the quality control of pharmaceutical products .

8. Proteomics Research

Application Summary

In proteomics, Pergascript Red 16 is investigated for its potential to act as a biochemical marker in the study of proteins and their interactions.

Methods and Experimental Procedures

The compound is used in various assays to detect and quantify protein presence, often through colorimetric or fluorescence-based methods.

Results and Outcomes

Research indicates that Pergascript Red 16 could be a valuable tool in proteomics, providing insights into protein dynamics and functions .

9. Biotechnological Patents and Commercialization

Application Summary

The unique properties of Pergascript Red 16 have led to its inclusion in several biotechnological patents, particularly for its use in commercial products derived from red seaweed pigments.

Methods and Experimental Procedures

The compound’s applications in commercial products are protected by patents, which detail the methods of extraction, processing, and utilization of the pigment.

Results and Outcomes

The patented uses of Pergascript Red 16 have opened up new avenues for commercial exploitation, especially in the food and cosmetics industries, where natural pigments are in high demand .

These additional applications highlight the compound’s broad utility across various scientific disciplines, from pharmaceuticals to biotechnology, and its potential for commercialization. The ongoing research and development in these areas continue to expand the scope of Pergascript Red 16’s applications.

10. Sensory Technology

Application Summary

Pergascript Red 16 is used in sensory technology to develop colorimetric sensors that detect changes in environmental conditions.

Methods and Experimental Procedures

The compound is integrated into sensor arrays that respond to specific stimuli by changing color, which is then measured and analyzed.

Results and Outcomes

These sensors have shown high sensitivity and rapid response times, making them suitable for real-time monitoring in various industries .

11. Food Industry

Application Summary

In the food industry, Pergascript Red 16 is explored as a potential natural food dye, offering an alternative to synthetic colorants.

Methods and Experimental Procedures

The compound is tested for its stability, safety, and compatibility with different food matrices to assess its suitability as a food additive.

Results and Outcomes

Initial tests indicate that Pergascript Red 16 could be a viable natural colorant, with no significant changes in color when exposed to heat and light .

12. Cosmetic Formulations

Application Summary

Pergascript Red 16 is also being researched for use in cosmetic formulations, particularly in lipsticks and blushes, for its vibrant red pigment.

Methods and Experimental Procedures

The pigment’s compatibility with other cosmetic ingredients is tested, along with its skin irritation potential and color fastness.

Results and Outcomes

The studies suggest that Pergascript Red 16 can be safely used in cosmetics, providing long-lasting color without causing skin irritation .

13. Photodynamic Therapy

Application Summary

This compound is investigated for its use in photodynamic therapy (PDT) as a photosensitizer to treat certain medical conditions.

Methods and Experimental Procedures

Pergascript Red 16 is activated by light to produce a therapeutic effect, such as destroying cancer cells or pathogens.

Results and Outcomes

Early research shows that Pergascript Red 16 can effectively target and eliminate diseased cells when exposed to specific wavelengths of light .

14. Agricultural Research

Application Summary

In agriculture, Pergascript Red 16 is used to develop indicators for soil health and plant stress levels.

Methods and Experimental Procedures

The compound is applied to soil or plant tissues, where it reacts to various stress markers, indicating the overall health of the environment.

Results and Outcomes

The application of Pergascript Red 16 in agriculture has led to the development of simple tests that provide farmers with valuable information on crop conditions .

15. Educational Tools

Application Summary

Pergascript Red 16 serves as an educational tool in chemistry and biology labs, helping students understand colorimetric reactions.

Methods and Experimental Procedures

The compound is used in experiments to demonstrate chemical reactions that result in color changes, enhancing the learning experience.

Results and Outcomes

The use of Pergascript Red 16 in educational settings has been effective in teaching students about reaction mechanisms and analytical techniques .

Safety And Hazards

Propriétés

IUPAC Name |

3,3-bis(2-methyl-1-octylindol-3-yl)-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H52N2O2/c1-5-7-9-11-13-21-29-43-31(3)39(34-24-16-19-27-37(34)43)42(36-26-18-15-23-33(36)41(45)46-42)40-32(4)44(30-22-14-12-10-8-6-2)38-28-20-17-25-35(38)40/h15-20,23-28H,5-14,21-22,29-30H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOEUNIAGBKGZLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C(=C(C2=CC=CC=C21)C3(C4=CC=CC=C4C(=O)O3)C5=C(N(C6=CC=CC=C65)CCCCCCCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H52N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4068539 | |

| Record name | 1(3H)-Isobenzofuranone, 3,3-bis(2-methyl-1-octyl-1H-indol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1(3H)-Isobenzofuranone, 3,3-bis(2-methyl-1-octyl-1H-indol-3-yl)- | |

CAS RN |

50292-95-0 | |

| Record name | Red I 6B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50292-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1(3H)-Isobenzofuranone, 3,3-bis(2-methyl-1-octyl-1H-indol-3-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050292950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1(3H)-Isobenzofuranone, 3,3-bis(2-methyl-1-octyl-1H-indol-3-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1(3H)-Isobenzofuranone, 3,3-bis(2-methyl-1-octyl-1H-indol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-bis(2-methyl-1-octyl-1H-indol-3-yl)phthalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Benzyl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one](/img/structure/B1265550.png)

![2-[(Phenylsulfonyl)amino]benzoic acid](/img/structure/B1265567.png)